Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a compound of interest in both organic chemistry and pharmacology due to its unique structural characteristics and potential applications. The compound features a cyclopropyl group, a piperidinyl moiety, and a benzyl ester functionality, suggesting diverse reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester involves a multi-step procedure:
Formation of the Piperidinyl Intermediate: : Begin with the synthesis of the 1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl moiety through the reaction of piperidine with 2-hydroxyethyl halide under basic conditions.
Introduction of the Carbamic Acid Ester: : React the intermediate with cyclopropyl isocyanate to form the carbamate linkage.
Benzyl Ester Formation: : Finally, esterify the resultant carbamic acid intermediate with benzyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods: Industrial-scale production typically utilizes automated continuous flow reactors to ensure consistent yield and purity. These reactors allow precise control over reaction conditions such as temperature, pressure, and reaction time, crucial for the multi-step synthesis of complex molecules like this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The hydroxy-ethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: : The compound can be reduced at the carbamate carbonyl group to form secondary amines.
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Hydrogenation using palladium on carbon or borane complexes.
Substitution: : Nucleophiles like alkoxides or thiolates under basic conditions.
Oxidized aldehydes or acids from the hydroxy-ethyl group.
Secondary amines from the reduction of the carbamate group.
Substituted esters or amides from nucleophilic substitution reactions.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester finds extensive applications in various scientific fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Probing molecular interactions and enzyme activities due to its structural analogs.
Medicine: : Investigation as a potential therapeutic agent due to its unique pharmacophore.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, modulating biochemical pathways.
Receptor Binding: : Interacts with cellular receptors, influencing signal transduction pathways.
Metabolic Modulation: : Alters cellular metabolism by interacting with key metabolic enzymes.
Comparison with Similar Compounds
Compared to other cyclopropyl carbamate derivatives, Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester stands out due to:
Unique Structural Features: : The combination of cyclopropyl and piperidinyl moieties.
Enhanced Reactivity: : The presence of multiple functional groups allows for diverse chemical transformations.
Cyclopropyl methyl carbamate: : Lacks the piperidinyl and benzyl ester functionalities.
N-(Cyclopropylmethyl)-N-ethyl-2-hydroxyethylamine: : Lacks the carbamic acid ester linkage.
Piperidinyl carbamate derivatives: : Similar backbone but differing in ester or side-chain functionalities.
This compound demonstrates significant versatility and potential across various scientific domains. Its unique structure and reactive sites make it a valuable compound for both research and practical applications.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-12-11-20-10-4-7-17(13-20)14-21(18-8-9-18)19(23)24-15-16-5-2-1-3-6-16/h1-3,5-6,17-18,22H,4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKOAKYERJACGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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